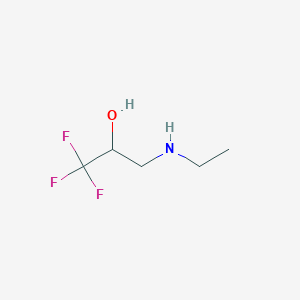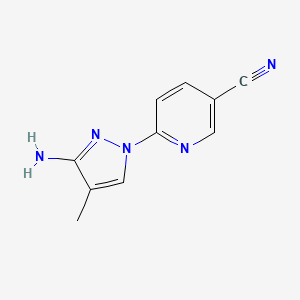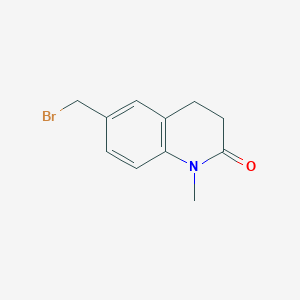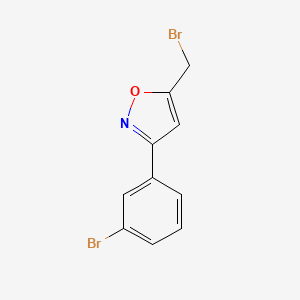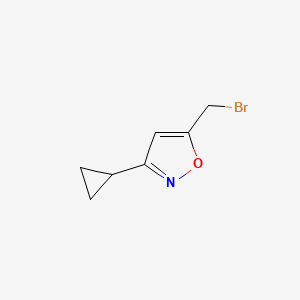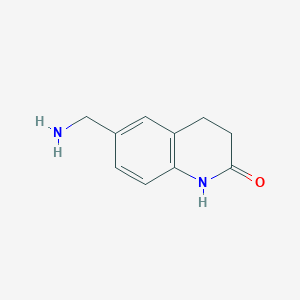
6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound “6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one” are not available, aminomethyl derivatives of other compounds have been synthesized using methods such as the Mannich reaction . This involves the reaction of an amine, formaldehyde (or a formaldehyde equivalent), and a compound with an acidic proton.Molecular Structure Analysis
The molecular structure of “6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one” would likely include a quinoline backbone with an aminomethyl group attached at the 6-position .Scientific Research Applications
Antimalarial and Anticancer Applications
One of the prominent applications of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivatives includes their role in the treatment of malaria and cancer. Derivatives like 8-aminoquinolines have revolutionized the treatment of latent malaria, with compounds like primaquine and tafenoquine playing significant roles despite their hemolytic toxicity. These derivatives are pivotal in the fight against malaria, highlighting the compound's role in synthesizing therapeutic agents (Baird, 2019). Additionally, quinoline derivatives have shown potent anticancer activities, particularly through apoptosis induction and EGFRwt-TK inhibition, offering a pathway to developing new anticancer drugs (Sirisoma et al., 2009).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivatives are notable, with certain compounds displaying significant activity against Gram-positive and Gram-negative bacteria. These findings underscore the potential for these derivatives in developing new antimicrobial agents (Koga et al., 1980).
Synthetic Methodology and Chemical Intermediates
The compound and its derivatives serve as key intermediates in synthesizing a wide array of chemical entities. For instance, synthesis strategies have been developed to construct complex quinoline structures, serving as crucial intermediates for further chemical transformations. These methodologies are instrumental in the synthesis of compounds with varied biological activities, showcasing the compound's versatility in chemical synthesis (Zheng-you, 2010).
Antioxidant Properties
Some derivatives exhibit significant antioxidant properties, indicating their potential use in mitigating oxidative stress-related conditions. This aspect opens avenues for exploring these compounds in developing therapies or supplements aimed at counteracting oxidative damage (Sener et al., 2018).
ADMET Profiles
Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these derivatives is crucial for drug development. Studies indicate that certain quinoline derivatives possess favorable ADMET properties, making them promising candidates for further development into therapeutic agents (Mahantheshappa et al., 2021).
properties
IUPAC Name |
6-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEANBKVUMVUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)
![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
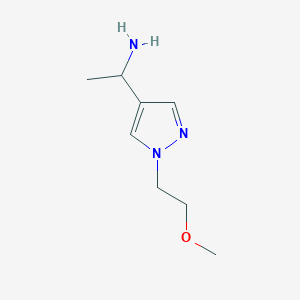
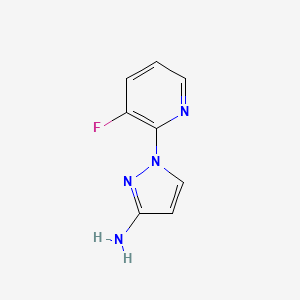
![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
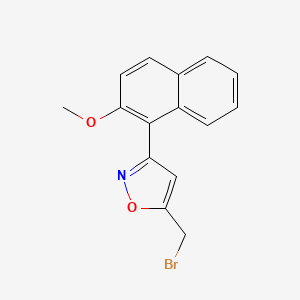
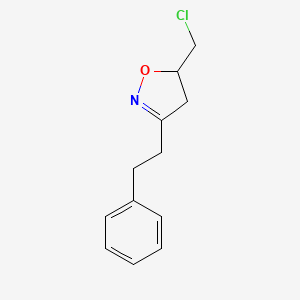
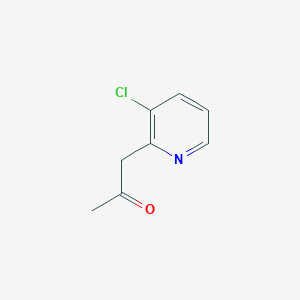
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
